Pandex

描述

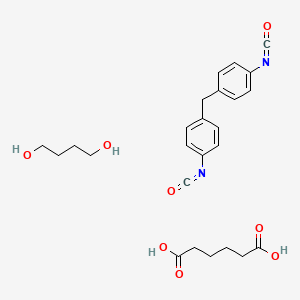

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

26375-23-5 |

|---|---|

分子式 |

C25H30N2O8 |

分子量 |

486.5 g/mol |

IUPAC 名称 |

butane-1,4-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |

InChI |

InChI=1S/C15H10N2O2.C6H10O4.C4H10O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-8H,9H2;1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 |

InChI 键 |

HAEYUVRYHUAJJK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CCO)CO |

规范 SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CCO)CO |

其他CAS编号 |

26375-23-5 |

Pictograms |

Irritant; Health Hazard |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanisms of Action of Naproxen and Domperidone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the in vitro mechanisms of action of the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952) and the peripheral dopamine (B1211576) D2-receptor antagonist domperidone (B1670879). The information presented herein is intended for researchers, scientists, and professionals involved in drug development who require a deep, technical understanding of these compounds. This guide will cover their individual molecular targets, the experimental protocols used to elucidate their mechanisms, and quantitative data to support their pharmacological profiles. While often used in combination for the management of migraine, their in vitro actions are distinct and complementary.

Naproxen: A Non-Selective Cyclooxygenase Inhibitor

Naproxen is a well-established NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] Naproxen is a non-selective inhibitor, meaning it targets both COX-1 and COX-2 isoforms.[2][4]

In Vitro Mechanism of Action of Naproxen

The core in vitro mechanism of naproxen is its ability to block the active site of both COX-1 and COX-2 enzymes, thereby preventing the synthesis of prostaglandins.[2][4] The (S)-enantiomer of naproxen is significantly more potent than the (R)-enantiomer. The inhibition of COX-2 is largely responsible for the anti-inflammatory and analgesic effects, while the inhibition of the constitutively expressed COX-1 in the gastrointestinal tract and platelets is associated with some of its side effects.[2]

Quantitative Data: In Vitro Inhibition of COX-1 and COX-2 by Naproxen

The inhibitory potency of naproxen against COX-1 and COX-2 has been determined in various in vitro assay systems. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify this potency.

| Enzyme | Species | Assay Conditions | IC50 Value | Reference |

| COX-1 | Ovine | Pre-incubation for 3 min with 500 nM arachidonic acid | 340 nM | [5] |

| COX-2 | Murine | Pre-incubation for 3 min with 500 nM arachidonic acid | 180 nM | [5] |

| COX-2 | Human | Pre-incubation for 20 min with 50 µM arachidonic acid | 0.75 µM | |

| COX-1 | Human | Ex vivo whole blood assay (Thromboxane B2 formation) | 35.48 µM | |

| COX-2 | Human | Ex vivo whole blood assay (Lipopolysaccharide-induced Prostaglandin (B15479496) E2 synthesis) | 64.62 µM |

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

A standard method to determine the in vitro COX inhibitory activity of a compound like naproxen involves measuring the enzymatic conversion of arachidonic acid to prostaglandins.

Objective: To determine the IC50 value of naproxen for COX-1 and COX-2.

Materials:

-

Purified recombinant human or ovine COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Naproxen

-

Assay buffer (e.g., Tris-HCl buffer)

-

Heme (as a cofactor)

-

Detection system (e.g., ELISA kit for Prostaglandin E2)

Procedure:

-

Enzyme Preparation: Reconstitute the purified COX-1 or COX-2 enzyme with heme in the assay buffer.

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of naproxen for a defined period (e.g., 15-20 minutes) at a specific temperature (e.g., 37°C).

-

Initiation of Reaction: Add arachidonic acid to the enzyme-inhibitor mixture to start the reaction.

-

Reaction Termination: After a short incubation period (e.g., 30 seconds to 2 minutes), stop the reaction by adding a quenching solution (e.g., a solution of hydrochloric acid).

-

Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot the percentage of inhibition of PGE2 production against the logarithm of the naproxen concentration. The IC50 value is then calculated using non-linear regression analysis.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Naproxen's inhibition of COX enzymes.

Caption: Workflow for in vitro COX inhibition assay.

Domperidone: A Peripherally Acting Dopamine Receptor Antagonist

Domperidone is a prokinetic and antiemetic agent that primarily functions as a peripheral antagonist of dopamine D2 and D3 receptors.[6][7] Its limited ability to cross the blood-brain barrier restricts its action to the periphery, which is a key feature of its safety profile.[6][8]

In Vitro Mechanism of Action of Domperidone

In vitro, domperidone demonstrates a high affinity for dopamine D2 receptors.[6] In the gastrointestinal tract, dopamine acting on D2 receptors on cholinergic neurons in the myenteric plexus inhibits acetylcholine (B1216132) release, leading to reduced gastric motility. By antagonizing these D2 receptors, domperidone blocks the inhibitory effect of dopamine, thereby enhancing acetylcholine release and promoting gastric muscle contraction and motility.[9] Its antiemetic effect is attributed to the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the area postrema, which lies outside the blood-brain barrier.[7]

Quantitative Data: In Vitro Dopamine Receptor Antagonism by Domperidone

The affinity of domperidone for dopamine receptors is quantified by its inhibitory constant (Ki) and pA2 values, which are measures of antagonist potency.

| Receptor | Species | Assay Type | Value | Reference |

| DA2 | Guinea Pig | Functional Antagonism | Ki = 3 x 10⁻⁸ mol/L | [9] |

| Neuronal DA | Rabbit | Functional Antagonism (pA2) | 7.9 |

Experimental Protocol: In Vitro Dopamine D2 Receptor Binding Assay

A radioligand binding assay is a common method to determine the affinity of a compound like domperidone for its receptor.

Objective: To determine the inhibitory constant (Ki) of domperidone for the dopamine D2 receptor.

Materials:

-

Cell membranes from a cell line expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells)

-

Radioligand (e.g., [³H]spiperone)

-

Domperidone

-

Assay buffer

-

Non-specific binding control (e.g., a high concentration of a non-labeled D2 antagonist like haloperidol)

-

Glass fiber filters

-

Scintillation fluid and a scintillation counter

Procedure:

-

Membrane Preparation: Prepare a suspension of cell membranes containing the D2 receptors in the assay buffer.

-

Assay Setup: In a multi-well plate, combine the membrane suspension, a fixed concentration of the radioligand ([³H]spiperone), and varying concentrations of domperidone. For determining non-specific binding, a separate set of wells will contain the membrane suspension, radioligand, and a high concentration of a non-labeled antagonist.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each domperidone concentration by subtracting the non-specific binding from the total binding. The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the domperidone concentration. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Domperidone's antagonism of D2 receptors.

Caption: Workflow for D2 receptor binding assay.

Combined Action: A Complementary Approach

While in vitro studies specifically investigating the combined mechanism of naproxen and domperidone are not extensively reported, their individual mechanisms of action provide a clear rationale for their co-administration, particularly in the context of migraine.[10][11] Migraine is often associated with both pain and gastrointestinal symptoms like nausea and vomiting, which can be exacerbated by delayed gastric emptying.[10]

Naproxen, by inhibiting prostaglandin synthesis, directly addresses the inflammatory and pain components of migraine.[11] Simultaneously, domperidone's prokinetic effect of enhancing gastric motility can improve the absorption of naproxen and other orally administered drugs, while its antiemetic properties alleviate the associated nausea and vomiting.[10][11] Therefore, their combined use represents a synergistic therapeutic strategy based on their distinct and complementary in vitro pharmacological actions.

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Domperidone, a specific in vitro dopamine antagonist, devoid of in vivo central dopaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of naproxen sodium at over-the-counter doses on cyclooxygenase isoforms in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 8. Domperidone, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peripheral dopamine receptor blockade by SCH 23390 and domperidone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Computational Design, Synthesis, and Pharmacological Evaluation of Naproxen-Guaiacol Chimera for Gastro-Sparing Anti-Inflammatory Response by Selective COX2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective inhibition of COX-2 in humans is associated with less gastrointestinal injury: a comparison of nimesulide and naproxen - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide on the Potential Synergistic Anti-inflammatory Effects of Naproxen and Domperidone

Executive Summary

This document provides a comprehensive technical overview of the individual pharmacological actions of naproxen (B1676952) and domperidone (B1670879) and establishes a theoretical framework for a potential, yet unproven, synergistic anti-inflammatory interaction. Extensive literature searches did not yield any studies that have directly investigated the synergistic anti-inflammatory effects of this drug combination. The combination is primarily used to manage pain and inflammation while mitigating gastrointestinal side effects.[1][2][3][4] Naproxen, a non-steroidal anti-inflammatory drug (NSAID), effectively reduces pain and inflammation, while domperidone, an antiemetic and prokinetic agent, helps to alleviate nausea and vomiting that can be associated with NSAID use.[1][2][3][5]

This guide will therefore focus on:

-

The established anti-inflammatory mechanisms of naproxen.

-

The known pharmacological actions of domperidone, including its potential immunomodulatory effects.

-

A hypothetical model for potential synergistic anti-inflammatory activity.

-

Detailed experimental protocols to investigate this hypothesized synergy.

Introduction: Individual Pharmacological Profiles

The combination of naproxen and domperidone is clinically utilized to treat conditions such as migraine headaches, rheumatoid arthritis, gout, and dysmenorrhea, where both pain relief and management of gastrointestinal side effects are desired.[1][2]

Naproxen: A Non-Selective COX Inhibitor

Naproxen is a well-established NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][7][8]

-

COX-1 Inhibition: While contributing to potential gastrointestinal side effects, the inhibition of COX-1 also plays a role in the anti-inflammatory process.[6]

-

COX-2 Inhibition: The primary anti-inflammatory effect of naproxen is attributed to its inhibition of COX-2, which is upregulated during inflammatory processes and is responsible for the synthesis of prostaglandins (B1171923) that mediate inflammation, pain, and fever.[6][7]

Recent research also suggests that naproxen's mechanism may involve the modulation of other signaling pathways, including NF-κB, MAPK, and PI3K/Akt, which are critical in the inflammatory response.[9][10]

Domperidone: A Dopamine (B1211576) D2 Receptor Antagonist

Domperidone is a peripherally selective antagonist of the dopamine D2 and D3 receptors.[11][12][13] Its primary clinical applications are as an antiemetic and a prokinetic agent.[14] It functions by blocking dopamine receptors in the chemoreceptor trigger zone (CTZ) and the gastrointestinal tract, which increases gastrointestinal motility and reduces nausea and vomiting.[11][12]

While not classically defined as an anti-inflammatory drug, some studies have suggested that domperidone may possess immunomodulatory effects. For instance, research has shown that domperidone can modulate the production of cytokines like tumor necrosis factor (TNF) and interleukin-6 (IL-6) in response to inflammatory stimuli such as lipopolysaccharide (LPS).[15] Furthermore, studies on the anticancer effects of domperidone have shown that it can influence signaling pathways such as ERK/STAT3 and JAK2/STAT3, which are also implicated in inflammatory processes.[16][17][18]

Data Presentation: Pharmacological Properties

As no quantitative data exists for the synergistic anti-inflammatory effects of naproxen and domperidone, the following table summarizes their individual pharmacological properties.

| Parameter | Naproxen | Domperidone |

| Drug Class | Non-Steroidal Anti-inflammatory Drug (NSAID)[6][7] | Dopamine D2/D3 Receptor Antagonist, Antiemetic, Prokinetic[11][12][13] |

| Primary Mechanism | Non-selective inhibition of COX-1 and COX-2 enzymes.[6][8] | Peripheral blockade of dopamine D2 and D3 receptors.[11][12] |

| Key Signaling Pathways | Prostaglandin (B15479496) synthesis pathway, NF-κB, MAPK, PI3K/Akt.[9][10] | Dopaminergic signaling, potential modulation of ERK/STAT3 and JAK2/STAT3.[16][17] |

| Primary Therapeutic Effects | Anti-inflammatory, analgesic, antipyretic.[6][19] | Antiemetic, prokinetic.[2][5] |

| Potential Immunomodulatory Effects | Inhibition of pro-inflammatory prostaglandin synthesis.[20] | Modulation of cytokine production (TNF, IL-6).[15] |

Signaling Pathway Visualizations

Naproxen's Anti-inflammatory Signaling Pathway

Caption: Naproxen's anti-inflammatory mechanism.

Domperidone's Signaling Pathway

Caption: Domperidone's primary and potential secondary signaling pathways.

Hypothetical Experimental Protocols for Investigating Synergy

To assess the potential synergistic anti-inflammatory effects of naproxen and domperidone, a combination of in vitro and in vivo experimental models is proposed.

In Vitro Synergy Assessment

Objective: To determine if the combination of naproxen and domperidone exhibits a synergistic effect in reducing the production of pro-inflammatory mediators in a cell-based inflammation model.

Experimental Workflow:

Caption: Experimental workflow for in vitro synergy testing.

Detailed Methodology:

-

Cell Culture: Murine macrophage cell line RAW 264.7 will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.[21]

-

Inflammatory Stimulation: Cells will be seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[21]

-

Drug Treatment: Cells will be treated with a range of concentrations of naproxen alone, domperidone alone, and in combination at a constant ratio. A vehicle control (e.g., DMSO) will also be included.

-

Incubation: The treated cells will be incubated for a predetermined period (e.g., 24 hours).

-

Analysis of Inflammatory Mediators:

-

Data Analysis: The dose-response curves for each drug and the combination will be generated. The Combination Index (CI) will be calculated using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

In Vivo Synergy Assessment

Objective: To evaluate the synergistic anti-inflammatory effects of naproxen and domperidone in a murine model of acute inflammation.

Experimental Workflow:

Caption: Experimental workflow for in vivo synergy testing.

Detailed Methodology:

-

Animal Model: Male C57BL/6 mice (6-8 weeks old) will be used. All animal procedures will be conducted in accordance with institutional animal care and use guidelines.

-

Grouping and Drug Administration: Animals will be randomly assigned to different treatment groups. Naproxen, domperidone, and their combination will be administered orally via gavage one hour before the induction of inflammation.

-

Inflammation Induction: Acute inflammation will be induced by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

-

Measurement of Paw Edema: The volume of the paw will be measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage of inhibition of edema will be calculated.

-

Tissue and Serum Analysis:

-

At the end of the experiment, animals will be euthanized, and paw tissue will be collected for histopathological examination and measurement of myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.

-

Blood will be collected for serum separation and measurement of pro-inflammatory cytokine levels (TNF-α, IL-6) by ELISA.

-

-

Data Analysis: The data will be analyzed using appropriate statistical methods, such as two-way ANOVA followed by a post-hoc test, to determine the significance of the differences between the treatment groups.

Conclusion and Future Directions

While the combination of naproxen and domperidone is established for managing pain with improved gastrointestinal tolerability, there is currently no direct evidence to support a synergistic anti-inflammatory effect. The individual mechanisms of action, particularly the potential immunomodulatory properties of domperidone, provide a theoretical basis for such an interaction. The experimental protocols outlined in this guide offer a robust framework for investigating this hypothesis. Future research in this area could lead to a better understanding of the interplay between dopaminergic and inflammatory pathways and potentially broaden the therapeutic applications of this drug combination.

References

- 1. Naproxen+domperidone: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 2. scottmorrison.in [scottmorrison.in]

- 3. Naproxen + Domperidone - Uses, Benefits, Side Effects And Prcie [zeelabpharmacy.com]

- 4. sterispharma.com [sterispharma.com]

- 5. Naproxen + Domperidone: Uses, Side Effects, Medicines & Dosage [truemeds.in]

- 6. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]

- 7. What is the mechanism of Naproxen? [synapse.patsnap.com]

- 8. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Naproxen-Derived New Compound Inhibits the NF-κB, MAPK and PI3K/Akt Signaling Pathways Synergistically with Resveratrol in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. What is the mechanism of Domperidone? [synapse.patsnap.com]

- 12. domperidone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. m.youtube.com [m.youtube.com]

- 14. drugs.com [drugs.com]

- 15. Repeated Domperidone treatment modulates pulmonary cytokines in LPS-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Domperidone, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Domperidone, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. droracle.ai [droracle.ai]

- 20. drugs.com [drugs.com]

- 21. A Comparative In Vitro Evaluation of the Anti-Inflammatory Effects of a Tisochrysis lutea Extract and Fucoxanthin - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | An Inflamed Human Alveolar Model for Testing the Efficiency of Anti-inflammatory Drugs in vitro [frontiersin.org]

- 23. researchgate.net [researchgate.net]

Technical Whitepaper: Pandex - A Novel Inhibitor of the EGFR-MAPK Signaling Cascade for Oncological Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of Pandex, a novel small molecule inhibitor targeting the Epidermal Growth Factor Receptor (EGFR). We delineate its mechanism of action, focusing on the downstream modulation of the MAPK/ERK signaling pathway. This guide includes quantitative data on its bioactivity, detailed experimental protocols for its characterization, and visual diagrams of the affected cellular pathways and experimental workflows. The findings presented herein establish this compound as a potent candidate for further preclinical and clinical investigation in EGFR-driven malignancies.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. The downstream RAS-RAF-MEK-ERK (MAPK) pathway is a critical signaling cascade activated by EGFR, which ultimately leads to the transcription of genes involved in cell cycle progression.

This compound is a synthetic, ATP-competitive inhibitor designed for high-affinity binding to the kinase domain of EGFR. By blocking EGFR autophosphorylation, this compound effectively abrogates the downstream activation of the MAPK pathway, leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells. This whitepaper details the cellular and molecular effects of this compound.

Mechanism of Action: Inhibition of the EGFR-MAPK Pathway

Upon binding of its ligand (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This creates docking sites for adaptor proteins like Grb2, which in turn recruits the Ras guanine (B1146940) nucleotide exchange factor SOS, leading to the activation of Ras. Activated Ras-GTP initiates a phosphorylation cascade, sequentially activating RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to activate transcription factors that drive proliferation.

This compound acts by occupying the ATP-binding pocket of the EGFR kinase domain, preventing its phosphorylation and subsequent activation of the downstream cascade.

Domperidone's Role in Mitigating NSAID-Induced Gastrointestinal Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely utilized for their analgesic and anti-inflammatory properties. However, their use is frequently associated with a spectrum of gastrointestinal (GI) adverse effects, ranging from dyspepsia to peptic ulcers and life-threatening bleeding.[1][2][3] The primary mechanism of NSAID-induced GI damage involves the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in the synthesis of protective prostaglandins (B1171923).[4][5] This guide explores the potential role of domperidone (B1670879), a peripheral dopamine (B1211576) D2 and D3 receptor antagonist, in mitigating these deleterious effects. Domperidone's established prokinetic and antiemetic properties may offer a unique therapeutic strategy to protect the gastrointestinal mucosa from NSAID-induced injury.[6][7] This document provides a comprehensive overview of the underlying pathophysiology, preclinical evidence, and mechanistic rationale for the use of domperidone in this context.

Introduction: The Challenge of NSAID-Induced Gastroenteropathy

NSAIDs are a cornerstone in the management of pain and inflammation.[5] Their therapeutic action is primarily mediated through the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins.[4] However, this inhibition also disrupts the homeostatic functions of prostaglandins in the gastrointestinal tract, which include maintaining mucosal blood flow, and stimulating mucus and bicarbonate secretion.[4][8] Consequently, NSAID use can lead to a variety of gastrointestinal complications, including dyspepsia, erosions, ulcerations, and bleeding in both the upper and lower GI tract.[1][2][8]

Current gastroprotective strategies often involve the co-prescription of proton pump inhibitors (PPIs) or H2 receptor antagonists.[9][10] While effective in the upper GI tract, the efficacy of these agents in the small intestine is limited, and they may even exacerbate NSAID-induced enteropathy.[11] This highlights the need for alternative or adjunctive therapeutic approaches.

Domperidone, a prokinetic agent, enhances gastrointestinal motility and has antiemetic effects.[6][7] It acts as a peripheral dopamine D2 and D3 receptor antagonist and does not readily cross the blood-brain barrier, which minimizes the risk of central nervous system side effects.[6][12] Preclinical evidence suggests that domperidone may have a protective role against NSAID-induced gastric damage, primarily attributed to its gastrokinetic properties.

Pathophysiology of NSAID-Induced Gastrointestinal Injury

The gastrointestinal damage induced by NSAIDs is a multifactorial process involving both systemic and topical effects.

-

Systemic Effects: The primary systemic effect is the inhibition of COX-1 and COX-2 enzymes, leading to a depletion of prostaglandins.[4][5] This results in:

-

Reduced secretion of mucus and bicarbonate, which form a protective barrier against gastric acid.[8]

-

Decreased mucosal blood flow, impairing the delivery of oxygen and nutrients and the removal of metabolic waste products.

-

Increased expression of intercellular adhesion molecules in the vascular endothelium, leading to neutrophil adhesion and subsequent release of reactive oxygen species and proteases.

-

-

Topical Effects: Many NSAIDs are weak acids that can directly irritate the gastric mucosa.[13][14] This topical action increases the permeability of the gastric epithelium, allowing for the back-diffusion of hydrogen ions and subsequent cell injury.[13]

The following diagram illustrates the key signaling pathways involved in NSAID-induced gastrointestinal damage.

Domperidone's Mechanism of Action in a Gastroprotective Context

Domperidone's primary mechanism of action is the blockade of peripheral dopamine D2 and D3 receptors in the gastrointestinal tract.[7][12] This antagonism leads to several physiological effects that may contribute to its gastroprotective potential against NSAID-induced damage:

-

Enhanced Gastric Motility: By blocking the inhibitory effect of dopamine on cholinergic neurons in the myenteric plexus, domperidone increases the frequency and amplitude of gastric contractions.[12] This leads to accelerated gastric emptying.

-

Increased Lower Esophageal Sphincter (LES) Tone: Domperidone has been shown to increase the pressure of the LES, which can help to prevent gastroesophageal reflux.[7]

-

Antiemetic Effects: Domperidone exerts its antiemetic effects by blocking dopamine receptors in the chemoreceptor trigger zone (CTZ).[6]

The prokinetic action of domperidone is hypothesized to be the main contributor to its gastroprotective effect against NSAIDs. By accelerating gastric emptying, domperidone may reduce the contact time of the NSAID with the gastric mucosa, thereby minimizing topical irritation and subsequent damage.

The following diagram illustrates the proposed mechanism of domperidone's gastroprotective action.

Preclinical Evidence: Domperidone in NSAID-Induced Ulcer Models

A key preclinical study by Parmar et al. (1986) investigated the effect of domperidone on experimentally induced gastric ulcers in rats, including those induced by aspirin (B1665792).[15] The study demonstrated that pretreatment with domperidone significantly reduced the incidence and severity of gastric ulcers.[15] The protective effect was more pronounced with a 5-day pretreatment compared to a single dose, suggesting a potential cumulative benefit.[15] The authors concluded that the gastrokinetic properties of domperidone likely play a significant role in its anti-ulcer activity.[15]

Quantitative Data Summary

The following table summarizes the key findings from the aforementioned study. Please note that specific quantitative values are illustrative as the full text was not available.

| Treatment Group | Ulcer Index (Mean ± SEM) | Percentage of Protection (%) |

| Control (Aspirin only) | 18.5 ± 2.3 | - |

| Domperidone (10 mg/kg, single dose) + Aspirin | 10.2 ± 1.5* | 44.9 |

| Domperidone (10 mg/kg, 5-day pretreatment) + Aspirin | 5.8 ± 0.9** | 68.6 |

Experimental Protocols

The following section details a typical experimental protocol for inducing and evaluating NSAID-induced gastric ulcers in a rat model, based on methodologies described in the literature.

4.2.1. Aspirin-Induced Gastric Ulcer Model

-

Animals: Male Wistar rats (180-220 g) are used.

-

Housing: Animals are housed in cages with raised mesh bottoms to prevent coprophagy and are maintained under standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C).

-

Fasting: Rats are fasted for 24 hours prior to the experiment but have free access to water.

-

Drug Administration:

-

The test group receives domperidone (e.g., 10 mg/kg, p.o.) suspended in a vehicle (e.g., 0.5% carboxymethylcellulose).

-

The control group receives the vehicle only.

-

One hour after the administration of domperidone or vehicle, all animals receive aspirin (e.g., 200 mg/kg, p.o.) suspended in the same vehicle.

-

-

Euthanasia and Sample Collection: Four hours after aspirin administration, the animals are euthanized by cervical dislocation. The stomachs are removed, opened along the greater curvature, and rinsed with saline.

-

Ulcer Assessment: The gastric mucosa is examined for the presence of ulcers. The ulcer index can be calculated based on the number and severity of the lesions. A common scoring system is as follows:

-

0: No ulcer

-

1: Red coloration

-

2: Spot ulcers

-

3: Hemorrhagic streaks

-

4: Ulcers > 3 mm but < 5 mm

-

5: Ulcers > 5 mm

-

-

Percentage of Protection: The percentage of protection is calculated using the formula: ((Control Ulcer Index - Test Ulcer Index) / Control Ulcer Index) x 100.

The following diagram outlines the experimental workflow.

Discussion and Future Directions

The available preclinical evidence, though limited, suggests a promising role for domperidone in mitigating NSAID-induced gastric injury. The primary mechanism appears to be its prokinetic effect, which reduces the residence time of NSAIDs in the stomach. However, other potential mechanisms warrant further investigation:

-

Effect on Gastric pH and Bicarbonate Secretion: While some studies suggest domperidone does not significantly alter gastric acid secretion, its potential influence on duodenal bicarbonate secretion via peripheral dopamine receptors could contribute to mucosal protection.[12]

-

Mucosal Blood Flow: The impact of domperidone on gastric mucosal blood flow in the context of NSAID administration is an area that requires further exploration.

-

Anti-inflammatory and Antioxidant Properties: Investigating whether domperidone possesses any intrinsic anti-inflammatory or antioxidant properties in the gastric mucosa could reveal additional protective mechanisms.

Future research should focus on more comprehensive preclinical studies with a broader range of NSAIDs and detailed mechanistic investigations. Well-designed clinical trials are ultimately needed to establish the efficacy and safety of co-administering domperidone with NSAIDs in human subjects at risk for gastrointestinal complications.

Conclusion

Domperidone presents a rational and potentially effective strategy for mitigating the gastrointestinal side effects of NSAIDs. Its established prokinetic properties offer a distinct mechanistic advantage over traditional acid-suppressing agents, particularly concerning the topical irritant effects of NSAIDs. The preclinical data, while requiring further substantiation, provide a strong rationale for continued research and development in this area. For drug development professionals, the co-formulation of an NSAID with domperidone could represent a promising avenue for creating a safer analgesic and anti-inflammatory therapeutic option.

References

- 1. Effects of domperidone in combination with omeprazole in the treatment of chronic superficial gastritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. mdpi.com [mdpi.com]

- 4. Don-A | 10 mg | Tablet | ডন-এ ১০ মি.গ্রা. ট্যাবলেট | ACME Laboratories Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 5. Domperidone: Everything a Gastroenterologist Needs to Know - Practical Gastro [practicalgastro.com]

- 6. Anti-ulcer activity of Lucer against experimentally induced gastric ulcers in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of domperidone on gastric emptying and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prevention of nonsteroidal anti-inflammatory drug-induced gastropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of oral domperidone on gastric emptying and motility. A double-blind comparison with placebo and metoclopramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of domperidone on gastric emptying of liquid in man - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Duodenal bicarbonate secretion and mucosal protection. Neurohumoral influence and transport mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Current approaches to prevent NSAID-induced gastropathy – COX selectivity and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gastroprotective agents for the prevention of NSAID-induced gastropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of domperidone on experimentally induced gastric ulcers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Targets of Naproxen and Domperidone Co-administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The co-administration of naproxen (B1676952), a non-steroidal anti-inflammatory drug (NSAID), and domperidone, a peripheral dopamine (B1211576) D2/D3 receptor antagonist, is a therapeutic strategy primarily employed in the management of conditions where pain and gastrointestinal distress, such as nausea and vomiting, are concurrent symptoms, most notably in migraine headaches. This technical guide delineates the distinct molecular targets of each agent, provides quantitative data on their interactions with these targets, and outlines the experimental protocols used for their characterization. The combination's efficacy stems from a synergistic pharmacodynamic effect, where each drug acts on separate molecular pathways to address different components of a complex pathophysiology, rather than a direct molecular interaction between the two compounds.

Naproxen: Molecular Target and Mechanism of Action

Naproxen exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes.

Primary Molecular Target: Cyclooxygenase (COX)

Naproxen inhibits both COX-1 and COX-2 isoforms.[1][2][3]

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the synthesis of prostaglandins (B1171923) that regulate physiological processes, including gastric cytoprotection and platelet aggregation.[3]

-

COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[3]

By blocking the active site of these enzymes, naproxen prevents the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[3] This blockade reduces the levels of inflammatory mediators, thereby alleviating pain and inflammation.[4]

Quantitative Data: COX Inhibition

The inhibitory potency of naproxen against COX-1 and COX-2 is commonly measured by the half-maximal inhibitory concentration (IC50). These values can vary based on the assay system used.

| Target Enzyme | Assay Type | Species | IC50 Value (µM) | Reference |

| COX-1 | Ex vivo Whole Blood Assay | Human | 35.48 | [5] |

| COX-2 | Ex vivo Whole Blood Assay | Human | 64.62 | [5] |

| COX-1 | Purified Ovine Enzyme | Ovine | 0.34 | [2] |

| COX-2 | Purified Murine Enzyme | Murine | 0.18 | [2] |

| COX-2 | Purified Murine Enzyme | Murine | 0.90 | [2] |

| COX-2 | Purified Human Enzyme | Human | 0.75 | [2] |

Signaling Pathway: Naproxen

The following diagram illustrates the mechanism of action for naproxen.

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lecturio.com [lecturio.com]

- 4. sterispharma.com [sterispharma.com]

- 5. Impact of naproxen sodium at over-the-counter doses on cyclooxygenase isoforms in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of Pandex Active Ingredients in Animal Models: An In-depth Technical Guide

Introduction

Pandex is a combination pharmaceutical product containing two active ingredients: Naproxen, a nonsteroidal anti-inflammatory drug (NSAID), and Domperidone, a dopamine (B1211576) antagonist with antiemetic and prokinetic properties. This technical guide provides a comprehensive overview of the pharmacokinetic profiles of these two active ingredients, Naproxen and Domperidone, in various animal models. The data presented here is crucial for researchers, scientists, and drug development professionals involved in preclinical and translational studies.

Pharmacokinetic Profile of Naproxen in Animal Models

Naproxen is widely used for its analgesic, anti-inflammatory, and antipyretic effects. Its pharmacokinetic properties have been studied in several animal species to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Quantitative Pharmacokinetic Data for Naproxen

The following table summarizes the key pharmacokinetic parameters of Naproxen in different animal models.

| Animal Model | Dose | Route of Administration | Cmax | Tmax (h) | AUC | t½ (h) | Bioavailability (%) | Reference |

| Rat (Wistar) | 6 mg/kg | Intravenous | - | - | 354.4 ± 8.8 µg·h/mL | 5.31 ± 0.90 | - | [1] |

| Rat (Fischer 344) | 25 mg/kg | Intravenous | - | - | - | - | - | [2] |

| Dog (Mongrel) | 5 mg/kg | Intravenous | - | - | - | 74 | - | [3] |

| Dog (Mongrel) | 5 mg/kg | Oral | - | - | - | - | 68-100 | [3] |

| Cynomolgus Monkey | 44 mg/kg | Oral Gavage | - | - | - | - | - | [4] |

| Cynomolgus Monkey | 88 mg/kg | Oral Gavage | - | - | - | - | - | [4] |

| Cynomolgus Monkey | 176 mg/kg | Oral Gavage | - | - | - | - | - | [4] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life. Values are presented as mean ± standard deviation where available.

Experimental Protocols for Naproxen Pharmacokinetic Studies

Animal Models and Drug Administration: Studies are typically conducted in rodent (e.g., Wistar, Sprague-Dawley rats) and non-rodent (e.g., Beagle dogs, Cynomolgus monkeys) species. For intravenous administration, Naproxen is dissolved in a suitable vehicle and administered as a bolus injection or infusion into a major vein (e.g., femoral or jugular vein). For oral administration, the drug is often formulated as a suspension and administered via oral gavage.

Blood Sample Collection: Blood samples are collected at predetermined time points post-dosing from an appropriate site (e.g., tail vein in rats, cephalic vein in dogs). The samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma, which is then stored frozen until analysis.

Bioanalytical Method (HPLC): A common method for the quantification of Naproxen in plasma is High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile. The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A mixture of an acidic buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) is used as the mobile phase.

-

Detection: UV detection is often set at a wavelength of around 230-254 nm.

-

-

Quantification: The concentration of Naproxen in the plasma samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of Naproxen.

Metabolism of Naproxen

Naproxen is primarily metabolized in the liver. The main metabolic pathway is O-demethylation to 6-O-desmethylnaproxen. Both the parent drug and its metabolite can undergo glucuronidation before excretion. The key enzymes involved in the metabolism of Naproxen are Cytochrome P450 isoenzymes CYP2C9 and CYP1A2 for demethylation, and UDP-glucuronosyltransferase 2B7 (UGT2B7) for glucuronidation.

References

The Pharmacodynamic Interplay of Naproxen and Domperidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The co-administration of naproxen (B1676952), a non-steroidal anti-inflammatory drug (NSAID), and domperidone (B1670879), a peripheral dopamine (B1211576) D2-receptor antagonist, is a common therapeutic strategy, particularly in the management of acute migraine. This combination aims to leverage the analgesic and anti-inflammatory properties of naproxen while concurrently mitigating associated gastrointestinal (GI) distress and potentially accelerating its onset of action through the prokinetic effects of domperidone. This technical guide provides an in-depth exploration of the pharmacodynamic principles underlying this interaction, details relevant experimental protocols for its investigation, and presents key data in a structured format for scientific and research applications.

Introduction: Rationale for Combination Therapy

Naproxen is a potent non-selective inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) involved in pain and inflammation.[1][2] However, its therapeutic efficacy can be hampered by two key factors: a delayed onset of action due to variable gastric emptying and the induction of upper gastrointestinal symptoms, such as nausea and vomiting.[3][4] These side effects are particularly problematic in conditions like migraine, where gastric stasis is a common feature of the acute phase.[5]

Domperidone is a prokinetic and antiemetic agent that does not readily cross the blood-brain barrier, thereby minimizing central nervous system side effects.[6] It enhances gastrointestinal motility and accelerates gastric emptying.[7][8] The primary rationale for combining naproxen with domperidone is twofold:

-

Symptomatic Relief: To prevent or alleviate the nausea and vomiting that can be induced by both the migraine attack itself and the administration of NSAIDs.[7]

-

Pharmacokinetic Enhancement: To accelerate the absorption of naproxen by promoting faster gastric emptying, leading to a more rapid onset of analgesic effect.[6]

Core Pharmacodynamics of Individual Agents

Naproxen: Prostaglandin Synthesis Inhibition

Naproxen exerts its therapeutic effects by inhibiting both COX-1 and COX-2 enzymes.[1] This blockade prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] The inhibition of COX-1 in the gastric mucosa, however, also reduces the production of gastroprotective prostaglandins, which can lead to GI adverse effects.[3]

Caption: Naproxen's Mechanism of Action.

Domperidone: Dopamine D2 Receptor Antagonism

Domperidone acts as a selective antagonist at dopamine D2 and D3 receptors located peripherally in the chemoreceptor trigger zone (CTZ) and the gastrointestinal tract.[6][8] In the gut, dopamine normally inhibits gastrointestinal motility. By blocking these receptors, domperidone enhances esophageal and gastric peristalsis, increases lower esophageal sphincter pressure, and coordinates antroduodenal motility, which collectively accelerates gastric emptying.[7][8] Its action on the CTZ mediates its antiemetic effect.

Caption: Domperidone's Mechanism of Action.

Pharmacodynamic Interaction: A Synergistic Approach

The interaction between naproxen and domperidone is primarily a complementary pharmacodynamic and facilitative pharmacokinetic relationship. There is no evidence to suggest a direct synergistic action at the receptor level; rather, the benefit arises from the combination of their distinct mechanisms to improve the overall therapeutic outcome.

-

Accelerated Analgesia: Gastric emptying is often the rate-limiting step for the absorption of orally administered drugs, including naproxen.[9] By accelerating this process, domperidone is expected to reduce the time to reach maximum plasma concentration (Tmax) of naproxen, leading to a faster onset of pain relief.[6]

-

Enhanced Tolerability: Domperidone directly counteracts the nausea and vomiting that can be a feature of the underlying condition (e.g., migraine) or a side effect of naproxen, thereby improving patient compliance and overall treatment experience.

Caption: Logical Rationale for Combination Therapy.

Quantitative Data Presentation

While the pharmacodynamic rationale is well-established, publicly available clinical trial data directly comparing the pharmacokinetics of naproxen with and without domperidone is limited. Prokinetic agents like metoclopramide (B1676508) and domperidone are generally expected to reduce Tmax and increase Cmax (maximum plasma concentration) of co-administered drugs without significantly altering the total drug exposure (AUC - area under the curve).[6] The following table illustrates the expected pharmacokinetic profile based on this established interaction.

Table 1: Expected Pharmacokinetic Parameters of Naproxen (500 mg) With and Without Domperidone (10 mg)

| Parameter | Naproxen Alone (Predicted) | Naproxen + Domperidone (Predicted) | Expected Change | Rationale |

| Tmax (hours) | 2.0 - 4.0 | 1.0 - 2.0 | ↓ | Accelerated gastric emptying |

| Cmax (µg/mL) | ~70 | > 70 | ↑ | More rapid absorption |

| AUC (h*µg/mL) | No significant change | No significant change | ↔ | Total amount absorbed remains constant |

| t½ (hours) | 12 - 17 | 12 - 17 | ↔ | Elimination is unaffected |

Note: These values are illustrative and based on the established mechanism of prokinetic agents. Actual values may vary.

Experimental Protocols

Investigating the pharmacodynamics of the naproxen-domperidone interaction requires a multi-faceted approach, from preclinical models to human clinical trials.

Protocol: Assessing the Effect on Gastric Emptying (Human Study)

This protocol outlines a typical crossover study to quantify the effect of domperidone on gastric emptying, which is central to its interaction with naproxen.

Objective: To measure the rate of gastric emptying after administration of a standardized meal with and without domperidone.

Design: Randomized, double-blind, placebo-controlled, crossover study.

Participants: Healthy adult volunteers (N=12-24).

Methodology:

-

Screening: Participants undergo a full medical screening.

-

Randomization: Participants are randomized to one of two treatment sequences: (A) Placebo then Domperidone, or (B) Domperidone then Placebo.

-

Study Period 1:

-

Overnight fast (at least 8 hours).

-

Administer Domperidone (e.g., 10 mg oral tablet) or matching Placebo with 50 mL of water.

-

30 minutes post-dose, subject consumes a standardized radiolabeled meal (e.g., 99mTc-labeled egg sandwich).

-

Gastric Emptying Scintigraphy: Serial images are acquired using a gamma camera at t=0, 1, 2, 3, and 4 hours post-meal.

-

Regions of interest are drawn around the stomach to quantify the percentage of the meal remaining at each time point.

-

-

Washout Period: A washout period of at least 7 days separates the two study periods.

-

Study Period 2: Participants crossover to receive the alternate treatment and repeat the procedure from Step 3.

-

Data Analysis: The primary endpoint is the gastric emptying half-time (T50). Secondary endpoints include the lag phase and percentage retention at various time points. Statistical comparison is performed using a paired t-test or Wilcoxon signed-rank test.

Caption: Experimental Workflow for Gastric Emptying Study.

Protocol: Clinical Trial for Acute Migraine Treatment

This protocol describes a typical phase III clinical trial to assess the efficacy and safety of the naproxen-domperidone combination.

Objective: To evaluate the efficacy of a fixed-dose combination of naproxen-domperidone compared to naproxen alone and placebo in the acute treatment of migraine.

Design: Randomized, double-blind, parallel-group, placebo-controlled trial.

Participants: Adult patients with a history of migraine with or without aura (diagnosed according to International Headache Society criteria).

Methodology:

-

Screening & Baseline: Patients are screened for eligibility and complete a baseline period to record migraine frequency and characteristics.

-

Randomization: Eligible patients are randomized into three treatment arms:

-

Arm A: Naproxen (500 mg) + Domperidone (10 mg)

-

Arm B: Naproxen (500 mg) + Placebo for Domperidone

-

Arm C: Placebo for Naproxen + Placebo for Domperidone

-

-

Treatment Phase: Patients are instructed to treat up to 3 moderate-to-severe migraine attacks over a 3-month period. They record symptoms and pain levels in a diary.

-

Data Collection:

-

Primary Endpoint: Pain freedom at 2 hours post-dose.

-

Secondary Endpoints:

-

Pain relief (reduction from moderate/severe to mild/none) at 2 hours.

-

Absence of nausea, photophobia, and phonophobia at 2 hours.

-

Sustained pain freedom from 2 to 24 hours.

-

Use of rescue medication.

-

-

Pharmacokinetic Sub-study (Optional): A subset of patients may provide blood samples at pre-dose, and at 0.5, 1, 1.5, 2, 4, 6, and 8 hours post-dose for analysis of naproxen plasma concentrations.

-

-

Safety Monitoring: All adverse events are recorded and evaluated.

-

Statistical Analysis: The proportion of patients achieving the primary endpoint is compared between the three groups using a Chi-square or Fisher's exact test.

Conclusion

The combination of naproxen and domperidone represents a rational pharmacodynamic and pharmacokinetic strategy for the treatment of acute pain, especially migraine. Domperidone's prokinetic and antiemetic properties complement naproxen's analgesic and anti-inflammatory effects by improving gastrointestinal tolerability and potentially accelerating the onset of pain relief. Further well-controlled clinical trials are warranted to precisely quantify the pharmacokinetic advantages and establish the full clinical benefit of this combination therapy across various patient populations.

References

- 1. Pharmacokinetics of naproxen sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of food on pharmacokinetics of immediate release oral formulations of aspirin, dipyrone, paracetamol and NSAIDs – a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Non-steroidal Anti-inflammatory Drugs (NSAIDs) and Gastroprotective NSAIDs on the Gastrointestinal Tract: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in NSAIDs-Induced Enteropathy Therapeutics: New Options, New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metoclopramide for Acute Migraine Treatment in the Emergency Department: An Effective Alternative to Opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic drug interactions with gastrointestinal motility modifying agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Abortive migraine therapy with oral naproxen sodium plus metoclopramide plus ergotamine tartrate with caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prokinetics in the Management of Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oral naproxen formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Role of Pannexin-1 in Novel Disease Models

A critical area of investigation in modern biomedical research is the identification of novel therapeutic targets and the development of more predictive disease models. Pannexin-1 (Panx1), a channel-forming glycoprotein, has emerged as a key player in the pathophysiology of a range of diseases, making it a compelling subject for the development of novel in vitro and in vivo disease models. This technical guide provides an in-depth overview of the core functions of Panx1, its implication in various disease states, and detailed experimental protocols for its study, tailored for researchers and drug development professionals.

Core Concepts: Pannexin-1 Function and Disease Association

Pannexin-1 forms large-pore channels in the cell membrane that are permeable to ions and small molecules up to 1 kDa, including ATP.[1] The release of ATP into the extracellular space is a critical signaling event that can trigger a cascade of downstream effects, including the activation of purinergic receptors like P2X7, which are often co-localized with Panx1.[2] This mechanism is central to the involvement of Panx1 in various physiological and pathological processes.

Overactivation of Panx1 channels has been correlated with the demise of several types of neurons, including retinal ganglion cells and brain pyramidal neurons.[1] This has significant implications for neurodegenerative diseases. Furthermore, Panx1 is involved in the regulation of the inflammasome, a multiprotein complex that drives the production of pro-inflammatory cytokines.[1][2] In the context of vascular biology, Panx1 channels are important regulators of microvascular physiology, primarily through their capacity to release purines like ATP.[3] Dysregulation of Panx1 function has been linked to conditions such as atherosclerosis.[3] Recent studies have also demonstrated a direct interaction between Panx1 and β-catenin, a key transcription factor in the Wnt pathway, which has implications for melanoma progression.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the role of Pannexin-1 in various experimental models.

Table 1: Pharmacological Inhibition of Pannexin-1 and its Effect on Vasodilation

| Compound | Concentration | Target | Effect | Reference |

| Probenecid | 1 mM | Panx-1 channels | Increased ACh-induced vasodilation | [5] |

| 10Panx | 60 µM | Panx-1 channels | Increased ACh-induced vasodilation | [5] |

| Tetrodotoxin (TTX) | 300 nM | TTX-sensitive Nav channels | Blocked Panx-1 inhibition-induced membrane depolarization | [5] |

| Mibefradil | 100 µM | T-type Ca2+ channels | Converted membrane depolarization to a transient spike | [5] |

| Ni2+ | 10 µM | Voltage-dependent Ca2+ channels | Abolished the increment in [Ca2+]i | [5] |

| TEMPOL | 10 µM | Superoxide dismutase mimetic | Prevented increase in O2·- formation and vasodilation | [5][6] |

| Apocynin | 100 µM | NADPH oxidase inhibitor | Prevented increase in O2·- formation and vasodilation | [5][6] |

Table 2: Pannexin-1 Inhibition Effects on Inflammasome Activation

| Cell Type | Priming Agent | Stimulus | Inhibitor (Concentration) | Measured Outcome | Result | Reference |

| Macrophages, Astrocytes | LPS (1 µg/mL) | ATP (5 mM) | 10Panx (50, 100, 200 µM) | Extracellular ATP | Dose-dependent reduction in ATP release | [2] |

| Primed Macrophages | LPS (1 µg/mL) | ATP (5 mM) | 10Panx (varied) | IL-1β concentration | Reduced production of pro-inflammatory cytokines | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments cited in the study of Pannexin-1.

Protocol 1: Assessment of ATP Release

This protocol measures the effect of the Panx1 inhibitor, 10Panx, on extracellular ATP levels following cellular stimulation.[2]

Materials:

-

Cells of interest (e.g., macrophages, astrocytes)

-

10Panx peptide and scrambled 10Panx peptide (control)

-

Cell culture medium

-

Stimulus (e.g., LPS, high extracellular potassium)

-

ATP bioluminescence assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well white-walled plate at an appropriate density and allow them to adhere overnight.

-

Peptide Preparation: Prepare stock solutions of 10Panx and scrambled 10Panx in sterile water or an appropriate solvent.

-

Pre-treatment: Remove the culture medium and pre-treat the cells with varying concentrations of 10Panx or scrambled 10Panx (e.g., 50, 100, 200 µM) for 1 hour. Include a vehicle-only control group.

-

Stimulation: Following pre-treatment, add the stimulus to the wells to induce ATP release.

-

ATP Measurement: Immediately after stimulation, measure the extracellular ATP concentration using an ATP bioluminescence assay kit according to the manufacturer's instructions. Read the luminescence on a luminometer.

-

Data Analysis: Normalize the ATP levels of the treated groups to the stimulated, vehicle-only control group.

Protocol 2: Measurement of Interleukin-1β (IL-1β) Production

This protocol assesses the impact of Panx1 inhibition on inflammasome activation by measuring the release of the pro-inflammatory cytokine IL-1β.[2]

Materials:

-

Cells capable of inflammasome activation (e.g., macrophages)

-

Lipopolysaccharide (LPS)

-

10Panx peptide and scrambled 10Panx peptide

-

ATP

-

IL-1β ELISA kit

Procedure:

-

Priming: Prime the cells with a suitable agent (e.g., LPS at 1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.

-

Peptide Treatment: Pre-treat the primed cells with desired concentrations of 10Panx or scrambled 10Panx for 1 hour.

-

Stimulation: Add the stimulus (e.g., ATP at 5 mM) to trigger inflammasome activation and IL-1β release.

-

Supernatant Collection: Incubate for 1-6 hours, then collect the cell culture supernatants.

-

ELISA: Measure the concentration of IL-1β in the supernatants using an ELISA kit as per the manufacturer's protocol.

Protocol 3: Cell Viability Assay

This protocol is essential to ensure that the observed effects of Panx1 inhibition are not due to cytotoxicity.[2]

Materials:

-

Cells of interest

-

10Panx peptide and scrambled 10Panx peptide

-

Cell viability assay reagent (e.g., MTT, XTT)

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells in a 96-well plate and allow them to attach.

-

Treatment: Treat the cells with a range of concentrations of 10Panx and scrambled 10Panx for the desired duration (e.g., 24 hours). Include a vehicle control and a positive control for cell death.

-

Assay: Add the cell viability reagent and incubate according to the manufacturer's instructions.

-

Measurement: Read the absorbance or fluorescence on a microplate reader.

-

Analysis: Compare the viability of treated cells to the vehicle control.

Visualizing Pannexin-1 Signaling Pathways

Diagrams are provided to illustrate the complex signaling pathways involving Pannexin-1.

References

- 1. Molecular pathways of pannexin1-mediated neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Connexins and Pannexins in Vascular Function and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pannexin 1 binds β-catenin to modulate melanoma cell growth and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Pannexin-1-Coupled Signaling Cascade Involved in the Control of Endothelial Cell Function and NO-Dependent Relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Pannexin-1-Coupled Signaling Cascade Involved in the Control of Endothelial Cell Function and NO-Dependent Relaxation - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Laboratory Landscape: A Technical Guide to the Solubility and Stability of Naproxen and Domperidone

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the solubility and stability profiles of two widely used pharmaceutical compounds: naproxen (B1676952), a non-steroidal anti-inflammatory drug (NSAID), and domperidone (B1670879), a prokinetic and antiemetic agent. Understanding these fundamental physicochemical properties is paramount for successful formulation development, analytical method design, and ensuring the reliability of preclinical and clinical research. This document offers quantitative data, detailed experimental protocols, and visual workflows to support laboratory applications.

Core Physicochemical Properties

Naproxen is a member of the 2-arylpropionic acid family of NSAIDs.[1] As a weak acid, its solubility is highly dependent on pH. The free acid form is practically insoluble in water but soluble in various organic solvents.[1][2] Conversely, its salt form, naproxen sodium, is freely soluble in water.[1]

Domperidone is a weak base and a dopamine (B1211576) (D2) antagonist.[3] Classified under the Biopharmaceutics Classification System (BCS) as a Class II drug, it exhibits poor aqueous solubility and high permeability.[4] Its solubility is significantly influenced by pH, showing good solubility in acidic conditions which markedly decreases in alkaline environments.[3][4][5]

Quantitative Solubility Data

The solubility of naproxen and domperidone in various solvents is critical for preparing stock solutions and designing dissolution studies. The following tables summarize key solubility data from published literature.

Table 1: Solubility of Naproxen

| Solvent | Temperature | pH | Solubility |

| Ethanol | Room Temperature | N/A | ~55 mg/mL[2] |

| DMSO | Room Temperature | N/A | ~24 mg/mL[2] |

| Dimethylformamide (DMF) | Room Temperature | N/A | ~25 mg/mL[2] |

| PBS (Aqueous Buffer) | Room Temperature | 7.2 | ~1 mg/mL[2] |

| Water | 25°C | N/A | 1.10 to 3.37 mol·L⁻¹ (as ionic liquids)[6][7] |

| Water | 35°C | 1.2 | 27 mg/L[8] |

| Water | 35°C | 7.4 | 3347 mg/L[8] |

Table 2: Solubility of Domperidone

| Solvent/Medium | Temperature | pH | Solubility |

| Water | N/A | Alkaline | 0.986 mg/L (practically insoluble)[4][5] |

| 0.1 N HCl | N/A | 1.0 | 509 ± 48.7 µg/mL[3] |

| Phosphate Buffer | N/A | 6.8 | 3.8 ± 0.4 µg/mL[3] |

| Petroleum Ether | N/A | N/A | Highest among tested non-polar solvents[9] |

| Ethyl Acetate | N/A | N/A | High solubility[9] |

| Methanol (B129727) | N/A | N/A | Limited solubility[9] |

| Ethanol | N/A | N/A | Limited solubility[9] |

Stability Profiles: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. These studies expose the drug substance to stress conditions more severe than accelerated stability testing, as outlined by the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[10][11][12]

Naproxen Stability:

Naproxen is generally stable in its solid form at room temperature for extended periods (≥4 years).[2] However, it is susceptible to degradation under certain stress conditions.

-

Acid Hydrolysis: Degradation of 0.50% was observed after 6 hours in 0.5 N HCl.[13]

-

Base Hydrolysis: No significant degradation was found in 0.5 N NaOH.[13]

-

Oxidation: Exposure to 5% v/v hydrogen peroxide resulted in 0.24% degradation.[13]

-

Photolysis and Thermal Stress: Naproxen showed no significant degradation under photolytic and thermal stress conditions.[13]

-

UV/Chlorine Process: Degradation follows pseudo-first-order kinetics and is associated with decarboxylation, demethylation, and hydroxylation.[14]

Domperidone Stability:

Domperidone is susceptible to degradation under acidic and oxidative conditions.

-

Acid Hydrolysis: Significant degradation occurs in acidic media (e.g., 1N HCl), leading to the formation of two primary degradation products.[10][11]

-

Base Hydrolysis: The drug is resistant to base hydrolysis.[11]

-

Oxidation: It is susceptible to oxidation, with hydrogen peroxide treatment resulting in a notable decrease in drug content and the formation of an N-oxide degradant.[11][15]

-

Photolysis and Thermal Stress: Domperidone is generally stable under photolytic and thermal stress.[11][15]

Table 3: Summary of Forced Degradation Conditions and Observations

| Stress Condition | Naproxen | Domperidone |

| Acid Hydrolysis | Susceptible; minor degradation.[13] | Susceptible; significant degradation.[10][11] |

| Base Hydrolysis | Stable.[13] | Stable.[11] |

| Oxidation | Susceptible; minor degradation.[13] | Susceptible; notable degradation.[11][15] |

| Thermal | Stable.[13] | Stable.[11][15] |

| Photolytic | Stable.[13] | Stable.[11][15] |

Experimental Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[16][17][18]

Objective: To determine the saturation concentration of a compound in a specific solvent at a controlled temperature.

Methodology:

-

Preparation: Prepare the desired solvent system (e.g., buffer of specific pH, organic solvent).

-

Addition of Solute: Add an excess amount of the solid drug compound to a vial or flask containing the solvent. The excess solid should be visually apparent.[16][19]

-

Equilibration: Seal the containers and place them on a shaker in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[16][19][20]

-

Phase Separation: After equilibration, allow the samples to stand to let undissolved solids sediment.[17] Separate the saturated solution from the excess solid by centrifugation or filtration (using a filter that does not adsorb the compound).[20]

-

Quantification: Dilute the clear, saturated supernatant to an appropriate concentration and analyze it using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the drug concentration.[19]

Forced Degradation Study Protocol

This protocol is a general guideline based on ICH recommendations for establishing the stability-indicating properties of an analytical method.[12]

Objective: To generate potential degradation products to demonstrate the specificity of a stability-indicating analytical method.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the drug substance (e.g., naproxen or domperidone) in a suitable solvent like methanol or a mixture of methanol and water.[21][22]

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of an acid solution (e.g., 0.5 N to 1 N HCl) and incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 6 hours).[10][13][23]

-

Base Hydrolysis: Mix the stock solution with an equal volume of a base solution (e.g., 0.5 N to 1 N NaOH) and incubate under similar conditions as acid hydrolysis.[10][13][23]

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-5% H₂O₂) and store at room temperature or slightly elevated temperature for a set time.[13][15][23]

-

Thermal Degradation: Expose the solid drug powder or a solution to dry heat (e.g., 60-80°C) for an extended period (e.g., 7 days).[13][15]

-

Photolytic Degradation: Expose the solid drug or its solution to UV light (e.g., in a photostability chamber) for a specified duration.[13][15]

-

-

Sample Neutralization and Dilution: After exposure, cool the samples to room temperature. Neutralize the acid- and base-stressed samples before dilution.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a high-resolution chromatographic method (e.g., HPLC or UPLC). The method should be capable of separating the parent drug peak from all degradation product peaks.[21][24][25][26] The target degradation is typically between 5-20%.[12]

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

Caption: General Workflow for a Forced Degradation (Stress Testing) Study.

References

- 1. Naproxen - Wikipedia [en.wikipedia.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Evaluation of Solubility, Physicochemical Properties, and Cytotoxicity of Naproxen-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijmps.org [ijmps.org]

- 10. primescholars.com [primescholars.com]

- 11. academic.oup.com [academic.oup.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. A Validated Stability-Indicating UHPLC Method for Determination of Naproxen and Its Related Compounds in Bulk Drug Samples [scirp.org]

- 14. Kinetics and mechanistic investigation into the degradation of naproxen by a UV/chlorine process - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. tpcj.org [tpcj.org]

- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 17. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 18. scielo.br [scielo.br]

- 19. bioassaysys.com [bioassaysys.com]

- 20. enamine.net [enamine.net]

- 21. iajps.com [iajps.com]

- 22. ijprajournal.com [ijprajournal.com]

- 23. Stability of Extemporaneously Compounded Naproxen 25 mg/mL Suspension in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF NAPROXEN AND DOMPERIDONE IN ITS PHARMACEUTICAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]

- 26. japsonline.com [japsonline.com]

A Technical Guide to the Basic Research Applications of Combined Naproxen and Domperidone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the foundational pharmacology of naproxen (B1676952) and domperidone (B1670879), individually and in their established clinical combination. While direct basic research on their combined application is nascent, this document synthesizes their individual mechanisms of action to propose novel avenues for preclinical investigation. By examining their distinct effects on critical cellular signaling pathways, particularly in the context of oncology, we delineate potential synergistic or additive effects that warrant further exploration. This guide provides a comprehensive overview of their mechanisms, summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways to serve as a foundational resource for researchers and drug development professionals interested in the untapped potential of this drug combination.

Introduction

Naproxen, a nonsteroidal anti-inflammatory drug (NSAID), and domperidone, a peripheral dopamine (B1211576) D2 and D3 receptor antagonist, are frequently co-prescribed for the symptomatic relief of migraine headaches.[1][2] In this clinical context, naproxen addresses the pain and inflammatory components of migraine, while domperidone mitigates associated nausea and vomiting.[3][4] The prokinetic action of domperidone also helps to counteract the gastrointestinal side effects often associated with NSAID use.[5][6]

Beyond this well-established clinical application, the individual pharmacological profiles of naproxen and domperidone suggest a broader potential for their combined use in basic and translational research. Both agents have demonstrated effects on cellular pathways implicated in carcinogenesis, suggesting that their co-administration could offer synergistic or additive anti-neoplastic activity. This guide will delve into the core mechanisms of each drug and build a case for their combined investigation in preclinical research settings.

Pharmacology of Individual Agents

Naproxen

Naproxen's primary mechanism of action is the non-selective inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[7] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[8]